2-{[(E)-(4-methyl-3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-[(E)-[(4-METHYL-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-METHYL-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation reaction between 4-methyl-3-nitrobenzaldehyde and 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-[(E)-[(4-METHYL-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its Schiff base structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Catalysis: It can act as a ligand in coordination chemistry, forming complexes with metal ions that can be used as catalysts in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-METHYL-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound’s Schiff base structure allows it to form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
- 2-[(E)-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
- 2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
Uniqueness
The uniqueness of 2-[(E)-[(4-METHYL-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its specific substitution pattern on the aromatic ring, which can influence its electronic properties and reactivity. The presence of the methyl and nitro groups can enhance its potential as a pharmacologically active compound and its utility in materials science applications.
Properties
Molecular Formula |
C17H15N3O2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[(E)-(4-methyl-3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C17H15N3O2S/c1-11-6-7-12(8-15(11)20(21)22)10-19-17-14(9-18)13-4-2-3-5-16(13)23-17/h6-8,10H,2-5H2,1H3/b19-10+ |
InChI Key |
YUHBRHMBDPXBNP-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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